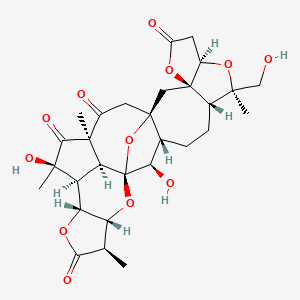
Lanicemina dihidrocloruro
Descripción general
Descripción
- ARL 15896AR, también conocido como [(S)-Alfa-Fenil-2-Piridina-Etanamina Dihidrocloruro], es un antagonista del receptor N-metil-D-aspartato (NMDA) de baja afinidad y dependiente del uso.
- Fue identificado a través de un proceso de diseño racional de fármacos y una selección bioquímica .
- ARL 15896AR ha mostrado promesa en la neuroprotección contra condiciones de isquemia/excitotoxicidad.
Aplicaciones Científicas De Investigación
- ARL 15896AR se ha investigado en varios modelos in vivo e in vitro asociados con isquemia/excitotoxicidad.
- Sus aplicaciones potenciales incluyen el tratamiento del accidente cerebrovascular, donde ha demostrado neuroprotección .
- La investigación adicional puede explorar su papel en otros trastornos neurológicos.
Mecanismo De Acción
- ARL 15896AR ejerce sus efectos bloqueando los receptores NMDA.
- Al hacerlo, evita la entrada excesiva de calcio, que está implicada en la muerte neuronal durante la isquemia .
Análisis Bioquímico
Biochemical Properties
Lanicemine dihydrochloride functions as a low-trapping NMDA channel blocker. It interacts with NMDA receptors, which are a type of glutamate receptor in the brain. The compound has a binding affinity (Ki) of 0.56-2.1 μM for NMDA receptors and an IC50 of 4-7 μM in CHO cells and 6.4 μM in Xenopus oocyte cells . These interactions inhibit the excitatory neurotransmitter glutamate, which plays a crucial role in synaptic plasticity and memory function.
Cellular Effects
Lanicemine dihydrochloride influences various cellular processes, particularly in neurons. It modulates cell signaling pathways by blocking NMDA receptors, which reduces calcium influx and subsequent excitotoxicity. This action helps in protecting neurons from damage and has been shown to produce sustained antidepressant effects . Additionally, lanicemine dihydrochloride affects gene expression related to synaptic plasticity and neuroprotection.
Molecular Mechanism
At the molecular level, lanicemine dihydrochloride exerts its effects by binding to the NMDA receptor, a type of ionotropic glutamate receptor. This binding inhibits the receptor’s activity, preventing excessive calcium influx into neurons, which can lead to excitotoxicity and neuronal damage . By modulating NMDA receptor activity, lanicemine dihydrochloride helps in stabilizing neural circuits involved in mood regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lanicemine dihydrochloride have been observed to change over time. The compound shows stability in its antidepressant effects with repeated administration, without causing significant psychotomimetic side effects
Dosage Effects in Animal Models
In animal models, the effects of lanicemine dihydrochloride vary with different dosages. Studies have shown that doses of 3, 10, or 30 mg/kg administered intraperitoneally produce dose-dependent elevations in spontaneous gamma-band EEG activity . Higher doses may lead to adverse effects, but the compound generally exhibits a favorable safety profile compared to other NMDA receptor antagonists.
Transport and Distribution
Within cells and tissues, lanicemine dihydrochloride is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of lanicemine dihydrochloride is primarily within neuronal cells, where it targets NMDA receptors on the cell membrane . The compound may also localize to other cellular compartments involved in neurotransmitter regulation. Post-translational modifications and targeting signals may direct lanicemine dihydrochloride to specific subcellular locations, enhancing its therapeutic effects.
Métodos De Preparación
- La ruta sintética y las condiciones de reacción para ARL 15896AR no están ampliamente documentadas en la literatura disponible.
- Se sintetiza como una forma de sal dihidrocloruro .
Análisis De Reacciones Químicas
- ARL 15896AR se estudia principalmente por sus efectos sobre los receptores NMDA.
- Es probable que experimente interacciones como la unión al sitio del canal iónico en los receptores NMDA, lo que lleva a la inhibición dependiente del uso.
- Los reactivos comunes y las vías de reacción específicas no se informan explícitamente.
Comparación Con Compuestos Similares
- La singularidad de ARL 15896AR radica en su perfil de baja afinidad y dependiente del uso.
- Compuestos similares incluyen antagonistas competitivos de alta afinidad del receptor NMDA, que pueden tener efectos secundarios más pronunciados .
Propiedades
IUPAC Name |
(1S)-1-phenyl-2-pyridin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;;/h1-9,13H,10,14H2;2*1H/t13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJHFYAGQZYCLC-GXKRWWSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153322-06-6 | |
| Record name | Lanicemine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (.alpha.S)-.alpha.-phenyl-2-pyridineethanamine hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANICEMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59E712CNQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















